![molecular formula C23H18Cl2N4OS B2522655 1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone CAS No. 680216-48-2](/img/structure/B2522655.png)
1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone is a synthetic compound with a complex molecular structure. It incorporates various functional groups, making it a versatile molecule for diverse scientific research applications. Notable for its unique interaction with biological systems, this compound holds significant potential in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone involves multiple steps:
Formation of the thiazole ring: : This is achieved by the reaction of appropriate thiourea and α-haloketones under controlled conditions.
Substitution reactions: : The intermediate products are subjected to chlorination and subsequent substitution reactions involving 4-chlorophenoxy and 2-chloro-6-pyridyl groups.
Final coupling: : The final step involves the condensation of ethan-1-one and phenylhydrazone to form the target compound.
Industrial Production Methods: On an industrial scale, the production of this compound might involve:
Large-scale synthesis of intermediates: : Using cost-effective and scalable chemical processes.
Continuous flow chemistry: : This method increases reaction efficiency and yields.
Purification techniques: : Employing crystallization and chromatography to obtain a high-purity product.
化学反应分析
Types of Reactions:
Oxidation: : It can undergo oxidation reactions, particularly affecting the thiazole and phenyl groups.
Reduction: : Reduction reactions may involve the nitro groups if present as substituents.
Substitution: : Electrophilic and nucleophilic substitutions are common, especially on the pyridyl and phenyl rings.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution reagents: : Halogens, organolithium compounds, and Grignard reagents.
Oxidized derivatives: : Resulting from the oxidation of the thiazole ring or phenyl groups.
Reduced derivatives: : These might include amines and alcohols depending on the starting materials.
Substituted compounds: : With varying functional groups on the pyridyl and phenyl rings.
科学研究应用
1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone has broad scientific applications:
Chemistry: : Utilized in the synthesis of novel organic compounds and as a ligand in coordination chemistry.
Biology: : Serves as a probe for studying enzymatic activities and protein interactions.
Medicine: : Investigated for its potential therapeutic effects in cancer and infectious diseases.
Industry: : Used in the production of agrochemicals and materials science.
作用机制
The compound interacts with various molecular targets and pathways:
Enzyme inhibition: : Acts as an inhibitor for specific enzymes, affecting metabolic pathways.
DNA intercalation: : Can insert between DNA bases, potentially disrupting replication and transcription processes.
Signal transduction: : Modulates cellular signaling pathways, influencing cell growth and apoptosis.
相似化合物的比较
Comparing 1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone with other compounds:
Similar Compounds: : Other thiazole-based compounds, pyridyl derivatives, phenylhydrazones.
Uniqueness: : The presence of both thiazole and pyridyl groups combined with the chlorophenoxy substituent gives it a unique profile in terms of biological activity and chemical reactivity.
Similar compounds include:
2-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylthiazole
1-(2-Chloro-4-methylphenyl)-3-(4-chlorophenyl)urea
4-Chloro-2-(2-chlorophenyl)-1,3-thiazole
This article outlines the multifaceted nature of this compound, highlighting its synthesis, reactions, and applications. A compound with rich potential in both scientific research and industrial applications.
属性
IUPAC Name |
N-[(E)-1-[2-[2-chloro-6-(4-chlorophenoxy)pyridin-4-yl]-4-methyl-1,3-thiazol-5-yl]ethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4OS/c1-14-22(15(2)28-29-18-6-4-3-5-7-18)31-23(26-14)16-12-20(25)27-21(13-16)30-19-10-8-17(24)9-11-19/h3-13,29H,1-2H3/b28-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXGRRHAZMMKLL-RWPZCVJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=NC(=C2)Cl)OC3=CC=C(C=C3)Cl)C(=NNC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC(=NC(=C2)Cl)OC3=CC=C(C=C3)Cl)/C(=N/NC4=CC=CC=C4)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
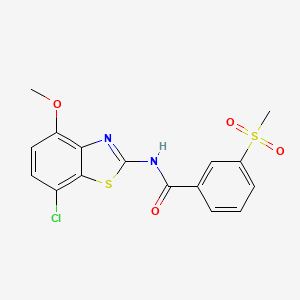

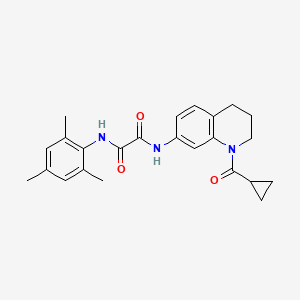
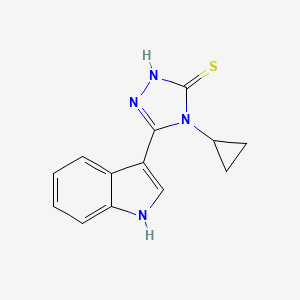
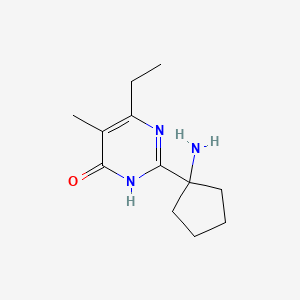
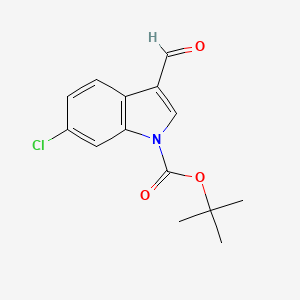
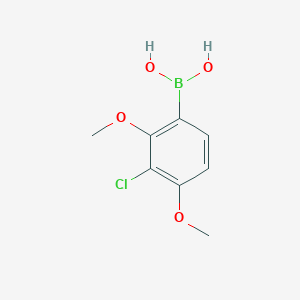
![1-[(2,5-Dimethylphenyl)methyl]-4-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2522584.png)
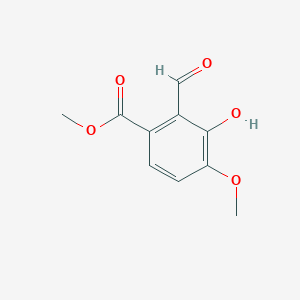
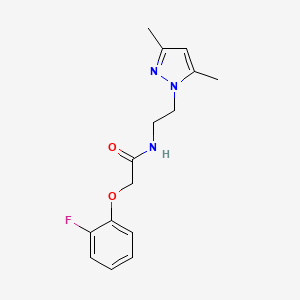
![tert-butyl4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2522588.png)
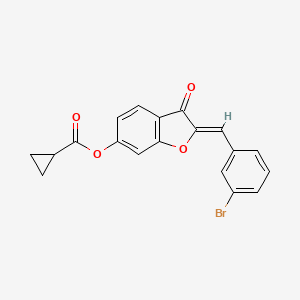
![3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B2522593.png)
![5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2522595.png)
